2,2',4,5-Tetrabromodiphenyl ether

Neurotoxicology Calcium Signaling Structure-Activity Relationship

Inconsistent PBDE congener calibration introduces systematic error in environmental monitoring. BDE-49 (CAS 337513-55-0) is a distinct, biologically active tetra-brominated diphenyl ether that demands congener-specific quantification. - **Unmatched Selectivity**: Unlike BDE-47, BDE-49 modulates ryanodine receptors (RyR1/RyR2) at 250 nM, enabling specific neurotoxicity SAR studies. - **Analytical Accuracy**: As a key debromination product of BDE-99, its certified standard ensures accurate identification in biota, as mandated by Stockholm Convention monitoring. - **High Metabolic Sensitivity**: In microsomal assays, BDE-49 exhibits a 44% depletion over 90 min, making it a superior probe for CYP-mediated biotransformation.

Molecular Formula C12H6Br4O
Molecular Weight 485.79 g/mol
CAS No. 337513-55-0
Cat. No. B1530729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',4,5-Tetrabromodiphenyl ether
CAS337513-55-0
Molecular FormulaC12H6Br4O
Molecular Weight485.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC(=C(C=C2Br)Br)Br)Br
InChIInChI=1S/C12H6Br4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H
InChIKeyFJGDNHOVDFREMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDE-49 Certified Analytical Standard


2,2′,4,5-Tetrabromodiphenyl ether (CAS 337513-55-0; also known as BDE-49 or PBDE-49) is a tetra-brominated diphenyl ether congener belonging to the polybrominated diphenyl ether (PBDE) flame retardant class [1]. Unlike the more abundant and widely studied BDE-47, BDE-49 possesses a distinct bromination pattern (ortho, ortho′, para, meta) that confers unique toxicokinetic and toxicodynamic properties [1]. While BDE-49 is typically detected at lower environmental concentrations than BDE-47, it is recognized as one of the most biologically active lower-brominated PBDEs, exhibiting high bioaccumulation potential and specific neurotoxic mechanisms not shared by its structural analogs [2]. As a persistent organic pollutant (POP) subject to Stockholm Convention monitoring, BDE-49 is primarily utilized in analytical chemistry as a certified reference standard for environmental and food safety analysis [3].

Certified analytical standard for PBDE congener-specific monitoring by GC-MS
Distinct bromination pattern (ortho, ortho′, para, meta) supports structure-activity studies and environmental fate modeling
Not interchangeable with BDE-47; validated as reference for congener-specific toxicokinetic and neurotoxicology research

BDE-49 Irreplaceability


Generic substitution between PBDE congeners is scientifically invalid due to structure-specific differences in molecular target engagement, metabolic fate, and bioaccumulation behavior. While BDE-49 and BDE-47 share the same molecular formula (C₁₂H₆Br₄O) and bromine count, the positional isomerism results in divergent biological activities [1]. Specifically, BDE-49's lack of a para-bromine substitution on one phenyl ring—a structural feature it shares with potent non-coplanar PCB congeners—enables high-affinity modulation of ryanodine receptors (RyR1/RyR2), a property not observed with BDE-47 at equivalent concentrations [1]. Furthermore, BDE-49 serves as a distinct metabolic intermediate in the debromination pathway of higher-brominated congeners (e.g., BDE-99), meaning its presence in biological samples may indicate specific biotransformation processes rather than direct exposure [2]. Therefore, substituting BDE-49 with BDE-47 or other tetrabromo-PBDEs in analytical calibration, toxicological studies, or environmental fate modeling would introduce systematic error and mask congener-specific mechanisms of action [3].

RyR Calcium Signaling
BDE-49 sensitizes RyR-mediated Ca²⁺ flux; BDE-47 shows negligible activity. Substitution would eliminate RyR pathway endpoints from neurotoxicity assessment.
Hepatic Metabolism & Bioaccumulation
BDE-49 exhibits distinct CYP-mediated depletion and serves as a debromination marker. Using BDE-47 may misrepresent metabolic fate and bioaccumulation factors in environmental models.

BDE-49 Differentiation Evidence


RyR Modulation: BDE-49 vs. BDE-47

BDE-49 exhibits potent sensitization of ryanodine receptor (RyR)-mediated calcium flux, a mechanism linked to neurodevelopmental toxicity, whereas the structurally similar BDE-47 is inactive at the same concentration [1]. This functional divergence is driven by the ortho/para bromination pattern: BDE-49 possesses two ortho-bromines and lacks a para-bromine on one ring, while BDE-47 has both para positions brominated [1].

RyR Sensitization
Head-to-head
BDE-49 active; BDE-47 negligible
Supports congener-specific neurotoxicity SAR
HEK293 RyR1/RyR2; 250 nM; Ca²⁺ flux assay
Neurotoxicology Calcium Signaling Structure-Activity Relationship

Hepatic Metabolism: BDE-49 vs. BDE-99

In vitro hepatic microsomal assays using pooled male Wistar Han rat controls demonstrated that BDE-49 undergoes substantially greater metabolic depletion than BDE-47 and BDE-99, indicating congener-specific susceptibility to CYP-mediated biotransformation [1]. The 44% depletion of BDE-49 far exceeds the minimal depletion of BDE-47 (5% in beluga whale microsomes; data for rat not directly comparable but 44% vs. BDE-99's 11% in same rat assay) [1].

Hepatic Depletion
Method context
44% (BDE-49) vs 11% (BDE-99)
Indicates congener-specific CYP metabolism
Rat microsomes; 90-min; 4-fold difference
Toxicokinetics Biotransformation Hepatic Metabolism

Mitochondrial Uncoupling & Complex V Inhibition

BDE-49 exerts potent effects on brain mitochondrial function at concentrations relevant to human exposure levels. It uncouples oxidative phosphorylation at concentrations below 0.1 nM, and at concentrations exceeding 1 nM, it inhibits Complex V (ATP synthase) with an IC₅₀ of 6 nM and Complex IV (cytochrome c oxidase) with an IC₅₀ of 40 nM [1]. These concentrations are readily achievable in tissues given the 400-fold cellular accumulation observed for BDE-49 [1].

Complex V Inhibition
Class-level
IC₅₀ = 6 nM (ATP synthase)
Supports mitochondrial toxicity endpoint review
Mouse brain mitochondria; uncoupling at
Assimilation Efficiency
Head-to-head
BDE-49 >100% vs 32–50% for others
Indicates in vivo debromination from BDE-99
Juvenile Chinook salmon dietary study
Mitochondrial Toxicity Neurotoxicity Bioenergetics

Debromination Metabolite of BDE-99

In dietary exposure studies with juvenile Chinook salmon, the net assimilation efficiency of BDE-49 was significantly greater than 100%, a result indicative of in vivo biotransformation from higher brominated congeners [1]. Whole-body BDE-49 concentrations increased with both exposure to BDE-99 and decreasing fish lipid levels, confirming that BDE-99 undergoes debromination to BDE-49 [1].

Assimilation Efficiency
Head-to-head
BDE-49 >100% vs 32–50% for others
Indicates in vivo debromination from BDE-99
Juvenile Chinook salmon dietary study
Environmental Fate Bioaccumulation Metabolism

BDE-49 Application Scenarios


GC-MS Quantification of Environmental PBDEs

Procure BDE-49 analytical standard solutions (typically 50 µg/mL in isooctane or nonane) for use as a calibration and quality control reference material in gas chromatography-mass spectrometry (GC-MS) methods targeting PBDEs in environmental and food samples [1]. Given that BDE-49 is a major debromination product of BDE-99 and accumulates in biota, its accurate quantification is essential for assessing total PBDE burden and understanding congener-specific environmental fate, as mandated under Stockholm Convention monitoring programs [2].

RyR Calcium Dysregulation Studies

Utilize BDE-49 as a specific molecular probe to investigate RyR-dependent neurotoxicity pathways. Studies show that BDE-49 (250 nM) sensitizes RyR1/RyR2 Ca²⁺ flux, whereas BDE-47 is inactive at the same concentration [3]. This makes BDE-49 an essential tool for dissecting structure-activity relationships (SAR) of PBDE neurotoxicity and for validating high-throughput screening assays targeting RyR modulators.

In Vitro CYP Metabolism Studies

Employ BDE-49 as a model substrate in hepatic microsomal assays to assess species- and inducer-specific differences in PBDE metabolism. Rat microsomal data show that BDE-49 undergoes 44% depletion over 90 minutes—4-fold higher than BDE-99—making it a sensitive indicator of CYP-mediated biotransformation capacity [4]. This application is critical for toxicokinetic modeling and for evaluating the metabolic competence of in vitro systems.

Mitochondrial Dysfunction in Neurotoxicology

Use BDE-49 in isolated mitochondrial preparations or cell-based assays to study the impact of PBDEs on oxidative phosphorylation and ATP synthesis. BDE-49 uncouples mitochondria at < 0.1 nM and inhibits Complex V with an IC₅₀ of 6 nM, potencies that are relevant to human exposure levels given its high cellular accumulation [5]. These effects provide a quantitative benchmark for assessing mitochondrial toxicity of other PBDE congeners and environmental mixtures.

Application
Selection Property
Validation Focus
PBDE monitoring via GC-MS
Certified analytical reference standard
Calibration accuracy and congener identity verification
RyR calcium signaling SAR
Congener-specific RyR modulation profile
Verify reference material purity for SAR assay interpretation
Hepatic CYP metabolism assays
Distinct metabolic depletion rate
Confirm substrate depletion linearity and CYP isoform context
Mitochondrial neurotoxicity screening
Low-nanomolar mitochondrial complex inhibition
Benchmark assay endpoints against certified standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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